
Ácido 4-fluoro-3-(morfolin-4-il)benzoico clorhidrato
Descripción general
Descripción
4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride (4-FMBH) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of functional groups, making it useful in a variety of contexts. 4-FMBH is a useful reagent for synthesizing a variety of other compounds, and it has been used in a number of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones del ácido 4-fluoro-3-(morfolin-4-il)benzoico clorhidrato
El ácido 4-fluoro-3-(morfolin-4-il)benzoico clorhidrato es un compuesto químico con posibles aplicaciones en diversos campos de investigación científica. A continuación, se presenta un análisis detallado de seis aplicaciones únicas, cada una expuesta en una sección separada según su solicitud.
Síntesis de compuestos bioactivos: El compuesto sirve como precursor en la síntesis de moléculas bioactivas. Su anillo de morfolina puede actuar como un farmacóforo, imitando las estructuras moleculares de los objetivos biológicos. Esto lo hace valioso en el diseño de nuevos medicamentos con potenciales efectos terapéuticos .
Desarrollo de agentes antimicrobianos: La investigación indica que los derivados de este compuesto han mostrado promesa como agentes antimicrobianos. La porción de ácido fluoro-benzoico se puede modificar para mejorar las propiedades antibacterianas, particularmente contra cepas bacterianas Gram-positivas .
Creación de materiales poliméricos avanzados: En la ciencia de los polímeros, el ácido 4-fluoro-3-(morfolin-4-il)benzoico clorhidrato se puede utilizar para introducir funcionalidades de morfolina en los polímeros, lo que puede resultar en materiales con mejor flexibilidad, resistencia química y estabilidad térmica.
Catálisis en síntesis orgánica: Este compuesto puede actuar como un catalizador o un ligando de catalizador en reacciones de síntesis orgánica. El átomo de flúor puede influir en las propiedades electrónicas de la molécula, afectando así las vías de reacción y los rendimientos.
Sondas moleculares en biología química: Debido a su estructura única, el compuesto se puede utilizar como una sonda molecular en estudios de biología química. Puede ayudar a comprender la interacción entre moléculas pequeñas y macromoléculas biológicas.
Aplicaciones en química analítica: En química analítica, se pueden explotar las propiedades espectroscópicas distintivas del compuesto. Se puede utilizar como un estándar o un reactivo en varios métodos espectroscópicos, incluidos la RMN y la espectrometría de masas, para identificar o cuantificar otras sustancias.
Cada aplicación mencionada anteriormente refleja la versatilidad del ácido 4-fluoro-3-(morfolin-4-il)benzoico clorhidrato en la investigación científica. Su potencial se extiende a través de diferentes disciplinas, destacando su importancia como un producto químico de investigación. La información proporcionada se basa en el conocimiento científico actual y los datos de investigación disponibles .
Análisis Bioquímico
Biochemical Properties
4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with mitogen-activated protein kinase 14, a key enzyme involved in cellular signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride can form complexes with other biomolecules, further modulating biochemical pathways.
Cellular Effects
The effects of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis . By altering the activity of key signaling molecules, 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride can induce changes in cellular behavior, such as increased or decreased cell growth, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of action of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active site of mitogen-activated protein kinase 14, inhibiting its activity and thereby modulating downstream signaling pathways . Additionally, 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride can influence the transcription of specific genes, leading to altered protein expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride can change over time. This compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that prolonged exposure to 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression. These temporal effects are crucial for understanding the long-term impact of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, such as cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range leads to optimal biochemical modulation, while exceeding this range results in detrimental effects.
Metabolic Pathways
4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride.
Transport and Distribution
The transport and distribution of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biochemical and cellular effects. Additionally, the interaction with transporters and binding proteins can modulate the availability and activity of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride.
Subcellular Localization
4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride is crucial for understanding its precise mechanism of action and its impact on cellular processes.
Propiedades
IUPAC Name |
4-fluoro-3-morpholin-4-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3.ClH/c12-9-2-1-8(11(14)15)7-10(9)13-3-5-16-6-4-13;/h1-2,7H,3-6H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXZHHSYEKVLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449267.png)

![3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1449273.png)
![6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1449274.png)
